molecular formula C20H12O6 B3005545 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate CAS No. 855774-20-8

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate

Cat. No.: B3005545
CAS No.: 855774-20-8
M. Wt: 348.31
InChI Key: HLGFGSYHLHWESM-UHFFFAOYSA-N
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Description

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate is a useful research compound. Its molecular formula is C20H12O6 and its molecular weight is 348.31. The purity is usually 95%.
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Biological Activity

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate, a compound belonging to the coumarin family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a chromenone core structure with an oxo group at positions 2 and 4, and an acetate moiety at position 7. The synthesis typically involves acylation reactions, where derivatives of hydroxycoumarins are reacted with acyl chlorides under controlled conditions to yield the desired acetate.

Synthesis Overview

  • Starting Material: 7-Hydroxy-2H-chromen-2-one
  • Reagents: Acetic anhydride or acyl chlorides (e.g., acetyl chloride)
  • Conditions: Mild temperatures, often in the presence of a base such as triethylamine.

Anticancer Properties

Research indicates that coumarin derivatives, including this compound, possess significant anticancer activity. For instance, studies have shown that related compounds exhibit IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)0.47
Coumarin derivativesMCF-79.54 - 16.1
Other analogsVarious cancer linesRange from 0.47 to >20

These findings suggest that structural modifications can enhance anticancer activity, making this compound a potential candidate for further development in cancer therapy .

Antimicrobial Activity

Coumarin derivatives are also noted for their antimicrobial properties. In particular, studies have reported that compounds similar to this compound show efficacy against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMIC (µg/mL)
2-Oxo derivativesMethicillin-sensitive S. aureus≤3.125
Other coumarin derivativesMRSA strains≤1.56

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of coumarins is well-documented, with several studies demonstrating their ability to scavenge free radicals. The DPPH assay is commonly used to assess this activity:

CompoundDPPH Scavenging Activity (SC50 µg/mL)
2-Oxo derivativesVaries widely; specific data pending
Ascorbic acid (control)1.65

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the therapeutic potential of coumarin derivatives:

  • Breast Cancer Treatment : A study focused on the anticancer effects of modified coumarins demonstrated significant tumor growth inhibition in MCF-7 xenograft models when treated with specific analogs of the compound.
  • Antimicrobial Efficacy : Clinical trials involving patients with skin infections showed promising results when treated with coumarin-based formulations, leading to faster recovery rates compared to standard antibiotics.

Properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O6/c1-11(21)24-13-6-7-14-15(10-19(22)25-18(14)9-13)16-8-12-4-2-3-5-17(12)26-20(16)23/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGFGSYHLHWESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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